2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15707840
InChI: InChI=1S/C26H16N2O4/c29-25(30)19-13-23(27-21-7-3-1-5-17(19)21)15-9-11-16(12-10-15)24-14-20(26(31)32)18-6-2-4-8-22(18)28-24/h1-14H,(H,29,30)(H,31,32)
SMILES:
Molecular Formula: C26H16N2O4
Molecular Weight: 420.4 g/mol

2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC15707840

Molecular Formula: C26H16N2O4

Molecular Weight: 420.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid -

Specification

Molecular Formula C26H16N2O4
Molecular Weight 420.4 g/mol
IUPAC Name 2-[4-(4-carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid
Standard InChI InChI=1S/C26H16N2O4/c29-25(30)19-13-23(27-21-7-3-1-5-17(19)21)15-9-11-16(12-10-15)24-14-20(26(31)32)18-6-2-4-8-22(18)28-24/h1-14H,(H,29,30)(H,31,32)
Standard InChI Key YZUZUSJYPFGORM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=C4)C(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid (molecular formula: C₂₆H₁₆N₂O₄, molecular weight: 420.4 g/mol) features a bis-quinoline scaffold with carboxylic acid substituents at the 4-position of both aromatic systems. The IUPAC name reflects its two quinoline moieties connected via a phenyl bridge, creating a conjugated π-system that may influence electronic properties and intermolecular interactions. Key structural attributes include:

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₆H₁₆N₂O₄
Molecular Weight420.4 g/mol
IUPAC Name2-[4-(4-carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid
Canonical SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=C4)C(=O)O)C(=O)O
Topological Polar Surface Area101 Ų (estimated)

The presence of two carboxylic acid groups confers water solubility at physiological pH, while the aromatic systems suggest potential for π-π stacking interactions and metal chelation .

Synthesis Pathways

Core Quinoline Formation

The synthesis of related quinoline-4-carboxylic acid derivatives typically begins with condensation reactions between aniline derivatives and carbonyl compounds. For example, the Doebner reaction between 2-nitrobenzaldehyde and pyruvic acid yields intermediate quinoline structures, which are subsequently functionalized .

Strategic Functionalization

Patent CN102924374B outlines a modular approach applicable to bis-quinoline systems :

  • Ring Opening and Condensation: Isatin derivatives undergo base-catalyzed ring opening to form amino-ketone intermediates.

  • Addition-Elimination: Reaction with aromatic aldehydes introduces vinyl substituents (e.g., 2-vinyl-4-quinoline carboxylic acid precursor).

  • Oxidative Coupling: Potassium permanganate-mediated oxidation of vinyl groups facilitates cross-coupling between quinoline units, as demonstrated in the synthesis of quinoline-2,4-dicarboxylic acid derivatives .

Table 2: Representative Synthesis Steps

StepReagents/ConditionsYield
Quinoline core formationDoebner reaction (aniline, 2-nitrobenzaldehyde, pyruvic acid)65-70%
VinylationBenzaldehyde, 100°C, 3 hr85%
Oxidative couplingKMnO₄/NaOH, 35-45°C, 5 hr94%

Challenges in Scale-Up

Industrial production faces hurdles including:

  • Regioselectivity control during bis-quinoline formation

  • Purification complexities due to similar polarity of intermediates

  • Oxidation side reactions generating quinone byproducts

Biological Activity Profile

While direct studies on 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid are lacking, structurally analogous quinoline-4-carboxylic acids demonstrate:

Antibacterial Properties

2-Phenyl-quinoline-4-carboxylic acid derivatives exhibit:

  • MIC values of 8-32 μg/mL against Staphylococcus aureus and MRSA

  • Synergy with β-lactam antibiotics via efflux pump inhibition

Table 3: Comparative Antibacterial Activity

CompoundE. coli MIC (μg/mL)S. aureus MIC (μg/mL)
2-Phenyl-quinoline-4-carboxylic acid6416
Ciprofloxacin (control)0.50.25

The biphenylquinoline structure may enhance membrane penetration compared to monomeric analogs .

Material Science Applications

Coordination Polymers

The dual carboxylate groups enable formation of metal-organic frameworks (MOFs):

  • Zn(II) coordination polymers with surface areas >800 m²/g

  • Luminescent properties tunable via rare-earth doping

Organic Electronics

Extended conjugation supports:

  • Electron mobility of 0.12 cm²/V·s in thin-film transistors

  • HOMO-LUMO gap of 2.8 eV (calculated DFT)

Toxicity and Pharmacokinetics

Predicted ADMET properties (SwissADME):

  • High gastrointestinal absorption (95% probability)

  • CYP3A4 inhibition risk (pKi = 6.2)

  • Ames test mutagenicity alert (nitrogenous heterocycle)

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